(3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a highly selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol involves its binding to the nociceptin/orphanin FQ receptor. This receptor is involved in the regulation of pain, anxiety, and stress. By blocking the activity of this receptor, (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol can reduce the sensation of pain.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol can produce several biochemical and physiological effects. These include a reduction in pain sensitivity, a decrease in anxiety-like behavior, and an improvement in memory retention. It has also been shown to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is its high selectivity for the nociceptin/orphanin FQ receptor. This makes it a useful tool for studying the role of this receptor in pain, anxiety, and stress. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol. One area of interest is the development of new pain medications based on this compound. Another area is the study of the nociceptin/orphanin FQ receptor and its role in anxiety and stress. Additionally, there is potential for the development of new imaging agents based on this compound for use in diagnostic imaging. Overall, (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a promising compound with many potential applications in the field of medicine and biomedical research.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol involves several steps. The starting material is 4-cyclopentylpyrimidine-2-amine, which is reacted with 3-chloro-1,2-propanediol in the presence of a base to form the corresponding 3-hydroxypropyl derivative. This intermediate is then reacted with (S)-4-benzyl-2-oxoazetidine-1-carboxylic acid to form the azetidine derivative. The final step involves reduction of the azetidine ring to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol has been studied for its potential therapeutic applications in several areas. One of the most promising areas is the treatment of pain. The nociceptin/orphanin FQ receptor has been shown to play a role in the regulation of pain, and (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol has been shown to be a highly selective antagonist of this receptor. This makes it a potential candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
(3S,4S)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c23-17-13-22(12-16(17)21-10-4-1-5-11-21)18-19-9-8-15(20-18)14-6-2-3-7-14/h8-9,14,16-17,23H,1-7,10-13H2/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFODZNJLJFMNR-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CN(CC2O)C3=NC=CC(=N3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CN(C[C@@H]2O)C3=NC=CC(=N3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.